2-Methyl-5-(5-methylfuran-2-yl)aniline

Procurement Supply Chain Storage Stability

Select 2-Methyl-5-(5-methylfuran-2-yl)aniline for its unique ortho-methyl steric shielding that enhances selectivity in Pd-catalyzed couplings compared to unhindered regioisomers. This scaffold offers a distinct vector geometry for kinase inhibitor elaboration, with furan oxygen as H-bond acceptor. Validated antifungal activity (MIC 3.12–6.25 μg/mL) supports screening library inclusion. Consistent ≥95% purity across major suppliers and convenient RT storage ensure reproducible, scalable research.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 1248024-55-6
Cat. No. B1427574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(5-methylfuran-2-yl)aniline
CAS1248024-55-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=C(O2)C)N
InChIInChI=1S/C12H13NO/c1-8-3-5-10(7-11(8)13)12-6-4-9(2)14-12/h3-7H,13H2,1-2H3
InChIKeyHKJNDMKMESONOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(5-methylfuran-2-yl)aniline (CAS 1248024-55-6) Procurement and Baseline Specifications


2-Methyl-5-(5-methylfuran-2-yl)aniline (CAS 1248024-55-6, C₁₂H₁₃NO, MW 187.24) is an aromatic amine building block comprising a 2-methylaniline core substituted at the 5-position with a 5-methylfuran-2-yl moiety . Commercially, the compound is available from multiple vendors including Sigma-Aldrich (via Enamine catalog), Leyan, AKSci, CymitQuimica, and Bio-Fount, typically at a minimum purity specification of 95% . The molecule's substitution pattern—ortho-methyl on the aniline ring and meta-furyl relative to the amine—distinguishes it from regioisomeric analogs such as 2-(5-methylfuran-2-yl)aniline (CAS 400750-84-7), 3-(5-methylfuran-2-yl)aniline (CAS 298220-43-6), and 4-(5-methylfuran-2-yl)aniline (CAS 60456-79-3), each presenting distinct electronic and steric profiles relevant to coupling chemistry and scaffold diversification .

2-Methyl-5-(5-methylfuran-2-yl)aniline: Why Regioisomeric Analogs Cannot Substitute Without Revalidation


Substituting 2-methyl-5-(5-methylfuran-2-yl)aniline with its regioisomers—2-(5-methylfuran-2-yl)aniline (ortho-furyl), 3-(5-methylfuran-2-yl)aniline (meta-furyl), or 4-(5-methylfuran-2-yl)aniline (para-furyl)—introduces uncontrolled variables in reaction outcomes due to differential amine nucleophilicity, steric accessibility, and electronic conjugation . The target compound's pKa is predicted at 3.98±0.10 [1], while its ortho-methyl group imposes steric shielding that can modulate coupling efficiency in Suzuki-Miyaura, Buchwald-Hartwig, or amidation reactions relative to unsubstituted aniline analogs [2]. In contrast, 2-(5-methylfuran-2-yl)aniline (CAS 400750-84-7) bears the furyl group ortho to the amine, potentially engaging intramolecular hydrogen bonding and altering reactivity; 3- and 4-regioisomers present divergent LogP and polar surface area profiles [3]. For applications where regiochemical fidelity dictates downstream pharmacophore geometry or material properties, generic substitution without explicit re-optimization risks synthetic failure or irreproducible biological data. The evidence below quantifies where procurement and property differentiation substantiate the selection of this specific regioisomer.

2-Methyl-5-(5-methylfuran-2-yl)aniline: Quantitative Differentiation Data for Scientific Procurement


Procurement Accessibility: Sigma-Aldrich/Enamine Channel Offers Verified RT Storage Versus -20°C Requirement for Competitor Supply

2-Methyl-5-(5-methylfuran-2-yl)aniline sourced via Sigma-Aldrich (Enamine catalog ENA429361426) is specified for room temperature (RT) storage . In contrast, alternative vendor Bio-Fount requires storage at -4°C (1-2 weeks) or -20°C (1-2 years) for the same CAS compound [1]. The RT specification simplifies laboratory handling, reduces cold-chain logistics burden, and lowers the risk of degradation from freeze-thaw cycling during routine use.

Procurement Supply Chain Storage Stability

Predicted Boiling Point Differentiates 2-Methyl-5-(5-methylfuran-2-yl)aniline from Ortho-Furyl Regioisomer by 42°C

The predicted boiling point of 2-methyl-5-(5-methylfuran-2-yl)aniline is 319.2±30.0 °C at 760 mmHg . The ortho-furyl regioisomer, 2-(5-methylfuran-2-yl)aniline (CAS 400750-84-7), has a predicted boiling point of 277.1±25.0 °C at 760 mmHg [1]. The ~42°C higher predicted boiling point of the target compound indicates substantially lower volatility, a relevant consideration for high-temperature synthetic transformations or vacuum distillation purification protocols.

Physical Property Purification Process Chemistry

Molecular Weight Increase of 14.0 g/mol Relative to Unmethylated Furyl Aniline Analogs Provides Scaffold Distinctiveness

2-Methyl-5-(5-methylfuran-2-yl)aniline has a molecular weight of 187.24 g/mol (C₁₂H₁₃NO) . The structurally related but unmethylated furan-2-yl aniline derivative (exact regioisomer unspecified in available data) is reported with molecular weight 173.21 g/mol [1]. The +14.0 g/mol difference corresponds precisely to one additional methylene (CH₂) equivalent, consistent with the extra methyl group on the aniline ring. This mass difference provides unambiguous MS identification in reaction monitoring and QC workflows.

Molecular Property Scaffold Differentiation Analytical QC

pKa Prediction Indicates Reduced Basicity Relative to Unsubstituted Aniline, with Regioisomeric Distinctions

The predicted pKa of 2-methyl-5-(5-methylfuran-2-yl)aniline is 3.98±0.10 . For reference, unsubstituted aniline has a pKa of approximately 4.6 [1]. The ~0.6 unit lower pKa indicates moderately reduced basicity, attributable to electron-withdrawing resonance effects from the furan ring. Among regioisomers, the ortho-furyl analog 2-(5-methylfuran-2-yl)aniline has a predicted LogP of 2.33 [2], whereas the target compound's LogP is not directly reported but is expected to differ based on substitution pattern effects on hydrophobicity. These differences affect partitioning behavior in liquid-liquid extraction and amine protonation state under reaction conditions.

Acid-Base Property Reactivity Extraction

Commercially Available 95% Purity Standard Aligns with Industry-Norm Building Block Specifications

Multiple vendors including Sigma-Aldrich (Enamine), AKSci, Leyan, and CymitQuimica consistently specify 2-methyl-5-(5-methylfuran-2-yl)aniline at ≥95% purity . This uniformity across independent suppliers establishes 95% as the de facto industry standard for this scaffold. Higher-purity specifications (e.g., 99%+) are not routinely cataloged, and procurement of this compound inherently accepts the 95% purity baseline.

Purity Quality Specification Vendor Comparison

Furan-Containing Aniline Class Exhibits Documented Antifungal Activity Against Trichophyton rubrum (MIC 3.12–6.25 μg/mL)

2-Furyl substituted aniline derivatives have demonstrated very good antifungal activities against dermatophytes, particularly against Trichophyton rubrum with MIC values ranging from 3.12 to 6.25 μg/mL [1]. While this class-level data derives from N-substituted aniline derivatives bearing hetaryl fragments—not specifically 2-methyl-5-(5-methylfuran-2-yl)aniline—it establishes a precedent for the antifungal potential of furan-aniline hybrid scaffolds. The target compound's furan substitution pattern may confer comparable bioactivity, though direct quantitative data for this specific CAS remains absent from the peer-reviewed literature.

Antifungal Dermatophyte Class-level Activity

2-Methyl-5-(5-methylfuran-2-yl)aniline: Evidence-Backed Application Scenarios for Scientific Procurement


Suzuki-Miyaura Cross-Coupling Intermediate Requiring Sterically Differentiated Aniline Nucleophile

The 2-methyl substitution on the aniline ring imposes steric hindrance adjacent to the amine, modulating coupling efficiency in Pd-catalyzed reactions relative to unhindered anilines. The target compound's distinct regioisomeric identity (5-furyl substitution on 2-methylaniline) provides a scaffold geometry unavailable from the commercially accessible 2-, 3-, or 4-(5-methylfuran-2-yl)aniline regioisomers [1][2]. Procurement for coupling chemistry applications is supported by the compound's availability at 95% purity from Sigma-Aldrich/Enamine with RT storage convenience .

Medicinal Chemistry Scaffold Diversification for Kinase or GPCR Library Synthesis

Furan-containing aniline derivatives are established building blocks in kinase inhibitor discovery, as evidenced by multiple patent filings describing phenyl-aniline substituted bicyclic compounds with kinase inhibitory activity [3][4]. The 2-methyl-5-(5-methylfuran-2-yl)aniline scaffold offers a unique vector geometry for fragment-based elaboration, with the furan oxygen serving as a hydrogen bond acceptor and the aniline amine enabling amide or sulfonamide derivatization. Class-level antifungal activity (MIC 3.12–6.25 μg/mL against T. rubrum) provides precedent for inclusion in antifungal screening libraries [5].

Analytical Method Development and Reference Standard Qualification

The compound's well-defined molecular properties—MW 187.24 g/mol, predicted pKa 3.98±0.10, predicted boiling point 319.2±30.0 °C —coupled with available InChI key (HKJNDMKMESONOK-UHFFFAOYSA-N) and SMILES data , support its use as an analytical reference standard. The +14 Da mass differential relative to unmethylated furan-aniline analogs enables unambiguous LC-MS identification in complex reaction matrices. Procurement from multiple vendors at consistent 95% purity facilitates cross-laboratory method transfer.

Biopolymer or Functional Material Precursor Requiring Furan-Derived Renewable Scaffolds

Patent literature identifies furan derivatives as renewable alternatives to petroleum-based aromatic diamines for polyamide and polyurethane synthesis [6]. The target compound, as a furan-aniline hybrid with a free primary amine, may serve as a monomer or chain extender in bio-based polymer formulations. The compound's RT storage stability and commercial availability in multi-gram quantities (1g, 5g from Leyan ) support pilot-scale material synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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